molecular formula C11H16ClNO3 B6320886 N-Me-Tyr-OMe HCl CAS No. 91280-29-4

N-Me-Tyr-OMe HCl

Cat. No.: B6320886
CAS No.: 91280-29-4
M. Wt: 245.70 g/mol
InChI Key: WDKOAJLXXRRKEL-UHFFFAOYSA-N
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Description

“N-Me-Tyr-OMe HCl” is a well-known compound with potential implications in various fields of research and industry, especially in the pharmaceutical and biomedical sectors. It has a molecular weight of 245.71 g/mol and a chemical formula of C₁₁H₁₅NO₃ · HCl .


Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, new methacrylate monomers were synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride . The polymerization of monomers was carried out using AIBN initiator at 70 °C according to the free radical polymerization method .

Scientific Research Applications

Hydrothermal Carbonization of Biomass

Hydrothermal carbonization (HTC) of olive mill wastewater (OMW) demonstrates the biochar production potential and identifies compounds including hydroxyl-tyrosol (OH-Tyr) and tyrosol (Tyr) as intrinsic constituents. This research suggests a utilization of Tyr derivatives in the conversion of biomass waste to biochar, showcasing a sustainable approach in waste management and biofuel production (Poerschmann et al., 2013).

Electrocatalytic Applications

A study on ordered mesoporous carbon (OMC) explores its catalytic activities towards electro-oxidation of tyrosine (Tyr), indicating potential applications in electrochemical sensors and bioelectronics. This emphasizes Tyr derivatives’ role in developing advanced materials for sensitive detection and monitoring systems (Zhou et al., 2013).

Newborn Screening for Metabolic Disorders

Research in newborn screening highlights the detection of tyrosine (Tyr) levels, which is crucial in diagnosing Tyrosinemia type I. This indicates the importance of Tyr derivatives in medical diagnostics, particularly in early detection of genetic disorders (Turgeon et al., 2008).

Fluorescence Sensing and Bioanalytics

A study on 3-aminophenyl boronic acid-functionalized quantum dots for tyrosinase (TYR) activity detection underlines the usage of Tyr derivatives in designing sensitive fluorescence sensors. This has implications in bioanalytical applications, such as drug discovery and diagnostics (Wang et al., 2020).

Supercapacitor Development

Research on nitrogen-doped ordered mesoporous carbon spheres (N-OMCS) demonstrates their utility in supercapacitor electrodes, where Tyr derivatives play a role in enhancing energy storage technologies (Wang et al., 2018).

Bioseparation Technologies

The study of hydrophobic charge-induction chromatography (HCIC) involving TYR derivatives suggests applications in antibody purification, illustrating the significance in biopharmaceutical processing (Lin et al., 2012).

Surface Treatment in Semiconductor Technology

Investigations into surface treatments of n-GaN using TYR derivatives contribute to advancements in semiconductor technology, indicating their role in improving electronic device performance (Rickert et al., 2002).

Environmental Remediation

Research on soil washing, nanofiltration, and electrochemical treatment for metal ion recovery showcases the potential application of Tyr derivatives in environmental clean-up and sustainability efforts (Ortega et al., 2008).

Corrosion Inhibition in Engineering

A study on L-tyrosine for corrosion inhibition in mild steel highlights the application of Tyr derivatives in protecting industrial materials, emphasizing their role in material science and engineering (Parveen et al., 2016).

Biochemical Analysis

Biochemical Properties

N-Methyl-L-tyrosine methyl ester HCl interacts with various enzymes, proteins, and other biomolecules. It has been used in experiments to show that methylation of the imino group in N-p-phenylpropionyl-L-tyrosine eliminates its inhibitory effect on the firing of the giant neurone of the giant African snail . This suggests that N-Methyl-L-tyrosine methyl ester HCl can modulate neuronal activity through its interactions with specific enzymes and proteins.

Cellular Effects

In the context of cellular effects, N-Methyl-L-tyrosine methyl ester HCl influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. It has been found to play an important role in investigations on prevention or therapy of Alzheimer’s disease . It inhibits the fibrillogenesis and disassembly of β-amyloid (40) fibrils, a physiological characteristic of Alzheimer’s disease .

Molecular Mechanism

At the molecular level, N-Methyl-L-tyrosine methyl ester HCl exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit dopamine production and prevent apoptosis stimulated by mutant α-synuclein .

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8;/h3-6,10,12-13H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKOAJLXXRRKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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